molecular formula C22H23FN2O3S B2983590 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 686743-81-7

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2983590
CAS No.: 686743-81-7
M. Wt: 414.5
InChI Key: KHHYDIMNHKJKLY-UHFFFAOYSA-N
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Description

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of indole, sulfonyl, and piperidine moieties

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution.

The sulfonyl group is then added through sulfonation, typically using reagents like chlorosulfonic acid or sulfur trioxide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.

    Piperidine derivatives: Compounds with similar piperidine moieties.

Uniqueness

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is unique due to its combination of these three functional groups, which can confer distinct chemical and biological properties. This combination can result in enhanced binding affinity, specificity, and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c23-18-8-6-7-17(13-18)14-25-15-21(19-9-2-3-10-20(19)25)29(27,28)16-22(26)24-11-4-1-5-12-24/h2-3,6-10,13,15H,1,4-5,11-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHYDIMNHKJKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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